Decaethylene Glycol Monomethyl Ether
Overview
Description
Scientific Research Applications
1. Molecular Self-Organization in Aqueous Solutions
Decaethylene glycol monomethyl ether, specifically its derivative decaethylene glycol monododecyl ether, has been studied for its role in molecular self-organization within systems containing lanthanum nitrate. This research explored the molecular motion and phase transitions in both aqueous solutions and liquid-crystalline states, using high-resolution pulsed gradient spin-echo 1H NMR method (Selivanova et al., 2008).
2. Formation of Calcitropic Lamellar Liquid-Crystal Phases
In the presence of CaCl2, the aqueous non-ionic surfactant decaethylene glycol hexadecyl ether forms novel "calcitropic" lamellar liquid-crystal phases. The thin films of these materials display significant structure sensitivity to the hydrophobicity or hydrophilicity of the underlying support. This research provides insights into the interaction between calcium ions and the surfactant, influencing the overall dimensions of the resulting lamellar liquid-crystal phases (Varaksa et al., 1996).
3. Applications in Polymer Networks
Decaethylene glycol monomethyl ether, particularly as pentaethylene glycol monododecyl ether, has been utilized in the formation of amphiphilic polymer network structures. These structures preserve the characteristic layer structure and orientation of the liquid crystalline phase, even after the extraction of the templating matrix. This research has implications for creating highly anisotropic polymer gels, potentially useful in various industrial applications (Meier, 1998).
4. Preparation of Organic Substrate-RNA Conjugates
In a significant breakthrough, a concise synthetic method has been developed for preparing guanosine monophosphate derivatives attached to a decaethylene glycol spacer. This method facilitates the incorporation of various organic substrates into RNA transcripts via T7 RNA polymerase, which has potential applications in biotechnology and genetic engineering (Fiammengo et al., 2005).
5. Structuring of Polymer Networks from Microemulsions
Decaethylene glycol monomethyl ether derivatives have been used to create new amphiphilic polymer network structures from microemulsions and liquid crystalline phases. This research highlights the potential of these structures in applications requiring specific phase behaviors and structural properties (Meier, 1996).
6. Solubilization of Membrane Proteins in Proteomics
The effectiveness of decaethylene glycol mono hexadecyl ether as a solubilizer for membrane proteins in two-dimensional electrophoresis has been demonstrated. This research is significant for proteomics, where efficient solubilization of membrane proteins is crucial (Luche et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLPWKGRIGDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561598 | |
Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decaethylene Glycol Monomethyl Ether | |
CAS RN |
27425-92-9 | |
Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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